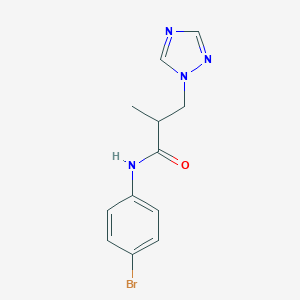

N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJPEQWKKADNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable bromophenyl halide with a nucleophile, such as an amine or an alcohol, under basic conditions.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the bromophenyl derivative with a suitable amine or amide precursor. This reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles (amines, thiols, alcohols); reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Oxides or hydroxides of the original compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Compounds containing the 1,2,4-triazole moiety have demonstrated substantial antimicrobial properties. Research indicates that derivatives of triazoles exhibit efficacy against a range of pathogens, including bacteria and fungi. Specifically, studies have shown that N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can act as an effective antimicrobial agent due to its ability to disrupt microbial cell function .

Anticancer Properties : The compound has been investigated for its anticancer potential. A series of studies have reported that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some derivatives synthesized from similar frameworks have shown promising results against liver cancer cell lines, indicating that N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide could be a candidate for further development as an anticancer agent .

Agrochemical Applications

Fungicides : Triazole compounds are widely recognized in agriculture for their fungicidal properties. They are employed to protect crops from fungal infections, thereby enhancing yield and quality. N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide's structural characteristics suggest it could be effective in this role, potentially serving as a lead compound for the development of new fungicides .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The para-substituted aromatic ring is a critical determinant of activity in triazoloamide derivatives. Key comparisons include:

Electron-Donating Groups (e.g., Methoxy, Methyl):

- Compounds like N-(2-methoxyphenyl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)propanamide (1dbi) (94% yield) and N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (12) (86.2% AChE inhibition at 300 µM) exhibit high synthetic yields and biological potency due to enhanced solubility and resonance stabilization .

- N-(4-Methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (C₁₃H₁₆N₄O) has a molar mass of 244.29 g/mol, suggesting moderate lipophilicity .

- N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (9) showed moderate neuroprotective activity against 6-OHDA-induced toxicity, suggesting halogenated derivatives may prioritize stability over potency .

Triazole Ring Variations

- 1,2,3-Triazole vs. 1,2,4-Triazole:

Backbone Modifications

- Propanamide vs. Sulfanyl or Pyrazole Linkers:

- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () replaces the propanamide with a sulfanyl group, altering solubility and steric bulk .

- Pyrazole-linked analogues (e.g., compound 4 in ) show reduced AChE inhibition compared to triazole derivatives, highlighting the triazole’s critical role .

Biological Activity

N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is with a CAS number of 927639-78-9. The presence of the bromophenyl and triazole moieties suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 2-methyl-3-amino-1H-1,2,4-triazole in the presence of a suitable base. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide have shown promising results against various cancer cell lines:

| Compound Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative | MCF-7 (Breast) | 15.63 | Induces apoptosis via caspase activation |

| Triazole Derivative | A549 (Lung) | 10.38 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may induce cell death through apoptosis and cell cycle arrest mechanisms, which are critical for therapeutic efficacy against tumors .

Antimicrobial Activity

Compounds with triazole structures are also known for their antimicrobial properties. The incorporation of electron-withdrawing groups like bromine enhances their biological activity. In vitro studies have shown that related triazole compounds exhibit significant antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results suggest that N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide may serve as a lead compound for developing new antimicrobial agents .

Case Studies

A recent case study evaluated the effects of N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide on human cancer cell lines. The study found that treatment with this compound led to a significant reduction in cell viability and triggered apoptosis pathways in MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells .

Another study focused on the antimicrobial efficacy of triazole derivatives in clinical isolates. The results demonstrated that these compounds effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, and what key intermediates are involved?

The synthesis typically involves amide bond formation between a carboxylic acid derivative and an amine-containing precursor. For example, acid chlorides or active esters can react with 4-bromophenylamine derivatives. A critical intermediate is the triazole-containing propanamide scaffold, which can be synthesized via nucleophilic substitution or cyclization reactions. Evidence from analogous compounds highlights the use of hydride reduction and asymmetric catalysis (e.g., Evans Asymmetric Reaction) to optimize stereochemical outcomes . Key intermediates include halogenated aryl amines and triazole-functionalized propanamide precursors .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- 1H/13C NMR : Essential for confirming the presence of the bromophenyl group (distinct aromatic protons at δ 7.2–8.4 ppm) and triazole protons (singlet near δ 5.6–5.7 ppm) .

- X-ray crystallography : Used to resolve crystal packing and confirm stereochemistry, as demonstrated in studies of structurally related triazole-acetamides .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1643 cm⁻¹) and N-H bending vibrations (~3318 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the asymmetric synthesis of similar triazole-containing propanamides to enhance enantiomeric purity?

Asymmetric synthesis strategies include:

- Chiral auxiliaries : Use of Evans’ oxazolidinones to control stereochemistry during propanamide formation .

- Catalytic asymmetric hydride reduction : For reducing ketone intermediates with high enantioselectivity (e.g., using Ru-BINAP catalysts) .

- Chromatographic purification : Chiral HPLC or SFC to separate enantiomers, achieving >98% ee .

Q. What strategies can resolve contradictions in biological activity data across different studies for this compound?

Contradictions often arise from variations in assay conditions or structural analogs. To address this:

- Standardized bioassays : Use consistent cell lines (e.g., MT-4 for anti-HIV testing) and control compounds .

- SAR analysis : Compare substituent effects (e.g., replacing bromophenyl with chlorophenyl) to identify critical pharmacophores .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., triazole analogs show stronger antifungal activity when paired with electron-withdrawing groups) .

Q. How do structural modifications at specific positions (e.g., bromophenyl or triazole groups) affect the compound's biological efficacy?

- Bromophenyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents. Replacement with smaller halogens (e.g., Cl) reduces steric hindrance but may lower potency .

- Triazole moiety : Modulating substituents at the 1H-1,2,4-triazole N1 position (e.g., cyclohexylmethyl vs. methyl) impacts binding to cytochrome P450 enzymes, altering metabolic stability .

- Propanamide chain : Methyl groups at C2 improve solubility, while longer alkyl chains reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.